molecular formula C20H12 B033198 Benzo(k)fluoranthene CAS No. 207-08-9

Benzo(k)fluoranthene

Cat. No. B033198
CAS RN: 207-08-9
M. Wt: 252.3 g/mol
InChI Key: HAXBIWFMXWRORI-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthene is a pale yellow aromatic hydrocarbon consisting of five fused rings, produced by the incomplete combustion of organic matter. It is primarily found in gasoline exhaust, cigarette smoke, coal tar, coal and oil combustion emissions, lubricating oils, used motor oils, and crude oils, and is used only for research purposes due to its carcinogenic potential (Montgomery, 2007).

Synthesis Analysis

The synthesis of benzo(k)fluoranthene-based linear acenes involves Pd-catalyzed cycloadditions between 1,8-diethynylnaphthalene derivatives and aryl iodides. This method offers a simpler and more efficient alternative to conventional methods, yielding moderate to good yields. The structural analysis of these compounds through X-ray analysis reveals bent or twisted geometries rather than planar (Kung et al., 2010).

Molecular Structure Analysis

The molecular structure of benzo(k)fluoranthene and its derivatives has been extensively studied. Quantum chemical methods, including density functional theory (DFT), have been applied to study their electronic structure and optical properties. The absorption and emission spectra calculated using the B3LYP functional show good agreement with experimental results, indicating the influence of aromatic ring substitution on the optical properties (Saranya et al., 2011).

Chemical Reactions and Properties

Benzo(k)fluoranthene undergoes biotransformation in the presence of Sphingobium sp. strain KK22, leading to the formation of products with reduced aromatic ring counts. This process involves ortho- and meta-cleavage pathways, demonstrating the bacterium's ability to degrade high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) into less complex compounds (Maeda et al., 2013).

Physical Properties Analysis

The standard molar enthalpy of formation of benzo(k)fluoranthene in the crystalline state at 298.15 K has been determined through micro-combustion calorimetry. Additionally, vapor pressure measurements using the Knudsen effusion method have provided insights into its thermodynamic properties, confirming its aromatic nature based on homodesmotic stabilization enthalpy criteria (Diogo & Piedade, 2002).

Chemical Properties Analysis

Benzo(k)fluoranthene derivatives exhibit significant solvatofluorochromism, dual fluorescence, and aggregation-induced emission, particularly in polar solvents. These properties are associated with excited-state intramolecular charge transfer, as demonstrated by density functional theory calculations. The spatial separation between the HOMO and LUMO coefficients of these compounds indicates the charge transfer character of their ground-to-excited state transitions (Katayama et al., 2019).

Scientific Research Applications

  • Organic Electronics : Benzo(k)fluoranthene and its derivatives demonstrate promising optical properties for applications in organic light-emitting diodes (OLEDs). They offer strong absorption and emission spectra, which are vital for the development of efficient OLED devices (Saranya, Kolandaivel, & Senthilkumar, 2011). Additionally, benzo(k)fluoranthene-based linear acenes can be used as non-doped active layers in OLEDs, providing a wide range of luminescence spectra and intense illumination, suitable for deep blue- to green-emissive applications (Lee et al., 2013).

  • Environmental Chemistry and Sensing : Benzo(k)fluoranthene is used to develop optical sensors for detecting nitro aromatic compounds. For instance, when incorporated in poly(vinyl alcohol) films, it can effectively detect these compounds with high sensitivity (Patra & Mishra, 2001). This compound is also found in various environmental sources like gasoline exhaust, cigarette smoke, and coal tar (Montgomery, 2007).

  • Toxicology and Environmental Health : In toxicological studies, benzo(k)fluoranthene has been investigated for its effects on marine organisms. For example, it induces oxidative stress and genotoxic damage in marine gastropods, with significant DNA damage and lipid peroxidation observed at concentrations above 1 g/L (Bhagat, Ingole, & Shyama, 2017). However, it exhibits varying tumorigenic activities in different contexts, as evidenced by studies on newborn mice (LaVoie, Braley, Rice, & Rivenson, 1987).

  • Chemical Properties : The standard molar enthalpy of formation of benzo(k)fluoranthene has been studied, providing essential thermodynamic data for understanding its chemical behavior (Diogo & Piedade, 2002).

  • Biodegradation : Benzo(k)fluoranthene undergoes biotransformation by specific bacterial strains, such as Sphingobium sp. KK22, which can convert it into various products. This finding is crucial for understanding the environmental fate of this compound and its potential for bioremediation (Maeda et al., 2013).

Safety And Hazards

Benzo(k)fluoranthene is classified as a carcinogen . It is advised to avoid release to the environment, avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it is recommended to get medical advice/attention .

Future Directions

The electrochemical properties of Benzo[k]Fluorenthene were investigated using a glassy carbon electrode . A new electroanalytical method has been proposed to quantify Benzo[k]Fluorenthene . In addition, the chromatographic and spectroscopic properties of Benzo[k]Fluorenthene were examined, and the results obtained were compared with the electroanalytical method .

properties

IUPAC Name

benzo[k]fluoranthene
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InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H
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InChI Key

HAXBIWFMXWRORI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023909
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[k]fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992), Pale yellow to yellow solid; [CAMEO] Fine yellow crystals; [MSDSonline], YELLOW CRYSTALS.
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Boiling Point

896 °F at 760 mmHg (NTP, 1992), 480 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8.0X10-4 mg/L at 25 °C, In water, 0.00076 ppm at 25 °C, Soluble in ethanol, benzene, and acetic acid., Solubility in water: none
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Vapor Pressure

9.59e-11 mmHg at 77 °F (NTP, 1992), 9.65X10-10 mm Hg at 25 °C
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Product Name

Benzo[k]fluoranthene

Color/Form

Yellow prisms from hexane or acetic acid, Yellow plates from alcohol; needles from acetic acid

CAS RN

207-08-9
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Melting Point

423 °F (NTP, 1992), 217 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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